molecular formula C8H14O3 B8305295 3-Hydroxy-3-methylhept-6-enoic acid

3-Hydroxy-3-methylhept-6-enoic acid

Cat. No. B8305295
M. Wt: 158.19 g/mol
InChI Key: LLBORINDAUWPNZ-UHFFFAOYSA-N
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Patent
US05191125

Procedure details

2.07 g (0.013 moles) of 3-methyl-3-hydroxy-hept-6-enoic acid, 15 ml of acetic anhydride and 3 g of potassium acetate are charged into a 50 ml flask equipped with a reflux condenser fitted with a CaCl2 tube.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH2:7][CH2:8][CH:9]=[CH2:10])[CH2:3][C:4](O)=[O:5].C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+]>>[CH3:10][C:9]1[CH:3]2[CH:2]([CH2:7][CH:8]=1)[CH2:1][C:4]2=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
CC(CC(=O)O)(CCC=C)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
potassium acetate
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
fitted with a CaCl2 tube

Outcomes

Product
Name
Type
Smiles
CC=1C2C(CC2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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